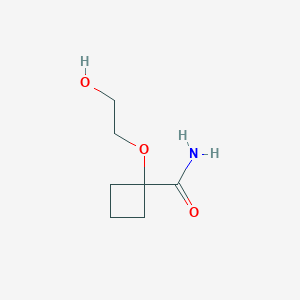

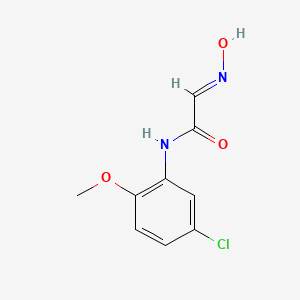

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide, also known as HECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HECA is a cyclic urea derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Unified Synthesis of Stereoisomers

Research has demonstrated efficient synthetic pathways for stereoisomers of related cyclobutane derivatives, employing photochemical [2+2] cycloaddition reactions. This method was instrumental in creating cyclobutane rings with specific configurations, highlighting its potential in synthesizing structurally complex molecules (André et al., 2013).

Ring-Opening Metathesis Polymerization (ROMP)

The reactivity of cyclobutene derivatives, including carboxamides, in ring-opening metathesis polymerization (ROMP) has been studied. Secondary amides of 1-cyclobutenecarboxylic acid were shown to polymerize, yielding translationally invariant polymers. This application points to the versatility of cyclobutene derivatives in creating polymers with specific structural characteristics (Song et al., 2010).

Cationic [2 + 2] Cycloadditions

Innovative applications of cationic [2 + 2] cycloadditions using temporary tethers have opened new avenues for synthesizing unique cyclobutane manifolds. This method provides a highly regio- and stereoselective approach to constructing cyclobutane-based structures, demonstrating the adaptability of cyclobutane derivatives in complex organic synthesis (Deng et al., 2012).

Hofmann Rearrangement–Ring Expansion Cascade

The treatment of cyclobutanecarboxamide with specific reagents has been shown to induce Hofmann rearrangement followed by ring expansion, leading to the synthesis of pyrrolines and isoquinolinium salts. This methodology underscores the potential of cyclobutane derivatives in facilitating novel ring transformations (Huang et al., 2016).

Stereodivergent Syntheses

Stereodivergent syntheses of bis(cyclobutane) β-dipeptides from cyclobutane-1-carboxylic acid derivatives have been explored. This approach highlights the utility of cyclobutane derivatives in peptide synthesis, offering a pathway to enantiomeric and diastereomeric β-amino acids and peptides (Izquierdo et al., 2002).

Propiedades

IUPAC Name |

1-(2-hydroxyethoxy)cyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(10)7(2-1-3-7)11-5-4-9/h9H,1-5H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNCENZDKONLSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)